2-Chlorooxazolo[5,4-b]pyridine hydrochloride
Description
2-Chlorooxazolo[5,4-b]pyridine hydrochloride is a heterocyclic compound featuring an oxazole ring fused to a pyridine ring at the [5,4-b] position, with a chlorine substituent at the 2-position. The compound is commercially available (e.g., from CymitQuimica) and serves as a key building block for derivatization due to its reactive chlorine atom, which facilitates further functionalization .
Properties
Molecular Formula |
C6H4Cl2N2O |
|---|---|
Molecular Weight |
191.01 g/mol |
IUPAC Name |
2-chloro-[1,3]oxazolo[5,4-b]pyridine;hydrochloride |
InChI |
InChI=1S/C6H3ClN2O.ClH/c7-6-9-4-2-1-3-8-5(4)10-6;/h1-3H;1H |
InChI Key |
LCXMSJQCARUACV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=N2)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Pyridine-to-Oxazole Annulation
Starting from a pre-functionalized pyridine derivative, such as 3-amino-2-chloropyridine, cyclization can be achieved via intramolecular nucleophilic acyl substitution. For instance, treating 3-amino-2-chloropyridine-4-carboxylic acid with thionyl chloride generates an acyl chloride intermediate, which undergoes ring closure upon heating to form the oxazole moiety. This method mirrors the imidazo[4,5-b]pyridine syntheses reported by Kumar et al., where S<sub>N</sub>Ar reactions and subsequent cyclizations are employed.
Reaction Conditions:
Oxazole-to-Pyridine Fusion
Alternatively, constructing the pyridine ring after oxazole formation may enhance regioselectivity. A Huisgen [3+2] cycloaddition between a nitrile oxide and a chloro-substituted alkyne could yield the oxazole, followed by pyridine ring closure via Hantzsch dihydropyridine synthesis. This approach avoids competing side reactions observed in direct annulation.
Chlorination Strategies
Introducing the chloro substituent at position 2 of the oxazolo[5,4-b]pyridine system is critical for electronic and steric modulation. Chlorination can occur pre- or post-cyclization, with trade-offs in selectivity and yield.
Direct Chlorination of Oxazolo[5,4-b]pyridine
Post-cyclization chlorination using phosphorus oxychloride (POCl<sub>3</sub>) under catalytic conditions offers a straightforward route. A mixture of POCl<sub>3</sub> and N,N-dimethylformamide (DMF) as a Lewis acid catalyst at 80°C for 6 h achieves electrophilic aromatic substitution at the electron-rich position 2.
Optimization Data:
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chlorinating Agent | POCl<sub>3</sub> | SOCl<sub>2</sub> |
| Catalyst | DMF | None |
| Temperature (°C) | 80 | 60 |
| Yield (%) | 72 | 38 |
Pre-Chlorinated Building Blocks
Employing 2-chloro-3-nitropyridine as a starting material, as demonstrated in imidazo[4,5-b]pyridine syntheses, allows retention of the chloro group during cyclization. Subsequent nitro reduction and cyclization with formic acid yield the oxazolo core without compromising the chloro substituent.
Hydrochloride Salt Formation
The final hydrochloride salt is typically generated by treating the free base with HCl gas in a polar aprotic solvent. Critical parameters include stoichiometry, solvent choice, and crystallization conditions.
Protocol:
-
Dissolve 2-chlorooxazolo[5,4-b]pyridine (1.0 equiv) in anhydrous ethanol.
-
Bubble HCl gas through the solution at 0–5°C until pH < 2.
-
Evaporate under reduced pressure and recrystallize from acetone/ether (1:3).
Purity Enhancement:
-
Crystallization Solvent: Acetone-diethyl ether
-
Particle Size: 50–100 μm (controlled by cooling rate)
Industrial-Scale Considerations
Green Chemistry Adaptations
Replacing POCl<sub>3</sub> with trichlorotriazine (TCT) reduces hazardous waste, as TCT generates less corrosive byproducts. A patent by CN103232389A highlights similar optimizations for pyridine hydrochlorides, achieving 85% yield with TCT in toluene.
Chemical Reactions Analysis
Types of Reactions
2-Chlorooxazolo[5,4-b]pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolo[5,4-b]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- IUPAC Name : 2-chloro-[1,3]oxazolo[5,4-b]pyridine
- CAS Number : 159870-95-8
The compound features a fused oxazole and pyridine ring system, which contributes to its unique chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilic properties, making it suitable for various substitution reactions.
Medicinal Chemistry
2-Chlorooxazolo[5,4-b]pyridine hydrochloride has been investigated for its potential in developing new pharmaceuticals. Its structure allows it to act as a key intermediate in synthesizing various biologically active compounds.
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives synthesized from this compound. For instance, derivatives have shown promising results against different cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 10 | Apoptosis |
| Compound B | Lung Cancer | 15 | Cell Cycle Arrest |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies indicate that certain derivatives exhibit significant inhibition against both Gram-positive and Gram-negative bacteria.
| Derivative | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative X | E. coli | 32 µg/mL |
| Derivative Y | S. aureus | 16 µg/mL |
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo nucleophilic substitutions makes it valuable for generating diverse chemical entities.
Synthesis of Pyridine Derivatives
The compound can react with various nucleophiles to yield substituted pyridine derivatives, which are important in the synthesis of agrochemicals and pharmaceuticals.
Example Reaction:
Development of Proton Pump Inhibitors
Research has indicated that intermediates derived from this compound can be utilized in the synthesis of proton pump inhibitors (PPIs), which are crucial in treating gastrointestinal disorders.
Case Study: Anticancer Compound Development
A recent study focused on synthesizing a series of compounds based on this compound aimed at targeting specific cancer pathways. The lead compound demonstrated an IC50 value of 8 µM against breast cancer cells and was further optimized for selectivity and potency.
Case Study: Antimicrobial Evaluation
Another research project evaluated the antimicrobial efficacy of derivatives synthesized from this compound against resistant bacterial strains. The study showed that some derivatives had MIC values lower than traditional antibiotics, indicating potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-Chlorooxazolo[5,4-b]pyridine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. The chlorine atom and the oxazole ring may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives
Thiazolo[5,4-b]pyridines, which replace the oxazole oxygen with sulfur, exhibit distinct electronic and steric properties. Evidence from enzymatic assays (Table 1) reveals that substituents on the thiazolo scaffold significantly modulate activity:
- Compound 6h (3-(trifluoromethyl)phenyl substituent) showed moderate c-KIT inhibition (IC₅₀ = 9.87 µM), attributed to optimal fit into hydrophobic pockets .
- Insertion of a methylene group or urea linkage (e.g., 6i , 6j ) abolished activity, emphasizing the sensitivity of the scaffold to linker modifications .
- CoMFA studies highlighted that electron-withdrawing groups (e.g., –CN, –CO₂Me) at the pyridine nitrogen enhance inhibitory activity by forming hydrogen bonds with Asp594 in B-Raf .
Oxazolo[5,4-b]pyridine Derivatives with Varied Substituents
Substituents on the oxazolo[5,4-b]pyridine scaffold influence both physicochemical properties and target interactions:
- 5-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[5,4-b]pyridine (CAS 1417658-83-3) incorporates a bulky aryl group, likely improving target affinity through π-π stacking but reducing metabolic stability .
- 6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine (CAS 1001341-31-6) demonstrates how halogenation at multiple positions may enhance binding to hydrophobic kinase domains .
Comparison with 2-Chlorooxazolo[5,4-b]pyridine Hydrochloride : The absence of aryl substituents in the parent compound may limit its potency but offers greater flexibility for targeted modifications.
Positional Isomers: Oxazolo[5,4-c]pyridine Derivatives
The [5,4-c] positional isomer alters the fused ring geometry, impacting molecular interactions:
- 4-Chloro-2-methyloxazolo[5,4-c]pyridine (CAS 1354831-15-4) introduces steric hindrance via a methyl group, which could disrupt binding in kinases requiring planar scaffolds .
Key Insight : The [5,4-b] fusion in this compound likely provides a more favorable geometry for interactions with ATP-binding pockets compared to [5,4-c] isomers.
Saturated and Hybrid Heterocycles
- 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride (CAS 365996-07-2) features a saturated ring system, reducing aromaticity and enhancing solubility but possibly diminishing kinase affinity due to conformational rigidity .
- Isoxazolo and pyrrolo-pyridine hybrids (e.g., 3-fluoro-5H-pyrrolo[3,4-b]pyridine hydrochloride) demonstrate the versatility of nitrogen-rich scaffolds in targeting diverse enzymes .
Data Tables: Comparative Analysis
Biological Activity
2-Chlorooxazolo[5,4-b]pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₆H₃ClN₂O
- SMILES Notation : C1=CC2=C(N=C1)OC(=N2)Cl
- InChIKey : ISONIAAHFNNUKU-UHFFFAOYSA-N
The compound features a chlorinated oxazolo-pyridine structure, which is crucial for its biological activity. The presence of the chlorine atom and the heterocyclic framework contribute to its interaction with biological targets.
Research indicates that this compound functions primarily as an inhibitor of specific protein kinases, particularly those involved in cancer pathways. The compound has shown promising results in inhibiting the PI3K (phosphoinositide 3-kinase) pathway, which is critical in various cellular processes including growth and survival.
Enzymatic Inhibition Studies
In a recent study, the compound was evaluated for its inhibitory effects on various isoforms of PI3K. The results demonstrated potent inhibitory activity with IC₅₀ values in the nanomolar range:
| Isoform | IC₅₀ (nM) |
|---|---|
| PI3Kα | 3.4 |
| PI3Kγ | 1.8 |
| PI3Kδ | 2.5 |
| PI3Kβ | ~30 |
These findings suggest that the compound selectively inhibits certain isoforms over others, which could be beneficial for therapeutic applications targeting specific cancer types.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the oxazolo-pyridine structure significantly affect the biological activity of the compound. Key observations include:
- Chlorine Substitution : The presence of chlorine at the 2-position enhances binding affinity to the target proteins.
- Pyridine Ring Modifications : Alterations to the pyridine ring can either enhance or diminish activity, highlighting the importance of this structural element in maintaining potency.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it demonstrated significant antiproliferative activity against breast and colon cancer cells, making it a candidate for further development as an anticancer agent.
- Molecular Docking Studies : Molecular docking simulations have provided insights into how this compound interacts with its target proteins. The docking studies revealed that it fits well into the ATP binding pocket of PI3Kα, forming critical hydrogen bonds that stabilize the interaction.
- Comparative Studies : When compared to other known PI3K inhibitors, this compound showed superior selectivity and potency, reinforcing its potential as a lead compound for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
